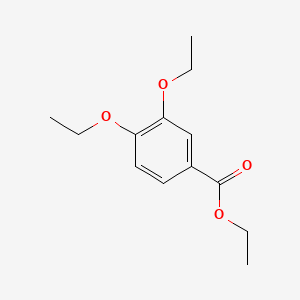

Ethyl 3,4-diethoxybenzoate

Description

Thematic Overview of Benzoate (B1203000) Ester Derivatives in Organic Synthesis and Materials Science

Benzoate ester derivatives are foundational intermediates in the field of organic synthesis, valued for their utility as building blocks in the creation of more complex molecular architectures. numberanalytics.com Their relative stability and specific reactivity allow them to be carried through multi-step syntheses and modified at the appropriate time. Researchers utilize benzoate derivatives in the synthesis of a wide array of compounds, including those with potential applications in medicine and materials science. google.com

In materials science, benzoate ester derivatives are particularly prominent in the development of liquid crystals. derpharmachemica.combohrium.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for common liquid crystal displays (LCDs). derpharmachemica.com The molecular geometry of benzoate esters, including the length and position of alkyl or alkoxy chains, directly influences their ability to form these mesophases (liquid crystal phases) and determines properties like melting point and thermal stability. derpharmachemica.commdpi.com Research has shown that even small changes to the benzoate structure can significantly alter the resulting material's liquid crystalline behavior, making them a fertile ground for designing new materials for electronic and optical applications. derpharmachemica.com

Significance of the Diethoxybenzoate Moiety in Molecular Design and Functionality

In chemical terminology, a "moiety" refers to a specific part or functional group within a larger molecule. The 3,4-diethoxybenzoate moiety consists of a benzene (B151609) ring attached to a carboxylate group, with two ethoxy groups (-OCH2CH3) substituted at the 3rd and 4th positions of the ring. This specific arrangement is crucial in molecular design.

The two ethoxy groups impart distinct characteristics. They are considered bulky groups, which can create steric hindrance—a phenomenon where the size of a group can block or slow down chemical reactions at nearby sites. vulcanchem.com Furthermore, the presence of ether functionalities, like the ethoxy groups, can increase the molecule's lipid solubility (lipophilicity). vulcanchem.com This property is particularly important in medicinal chemistry, as it can enhance a molecule's ability to permeate biological membranes. vulcanchem.comdrughunter.com The specific 3,4-diethoxy substitution pattern also influences the molecule's electronic properties and its ability to coordinate with metal ions, as demonstrated by its use as a ligand in the synthesis of a binuclear copper(II) complex. researchgate.netresearchgate.net

Current Research Trajectories and Academic Relevance of Ethyl 3,4-Diethoxybenzoate

This compound is primarily utilized in a research and development capacity as a chemical intermediate or an organic building block. calpaclab.combiosynth.comcymitquimica.com It serves as a well-defined starting material for the synthesis of more elaborate molecules. Its academic relevance is demonstrated by its use as a component in constructing these larger, often novel, chemical structures.

Current research shows this compound being incorporated into larger, more complex molecules that are themselves subjects of investigation. smolecule.com For instance, the 3,4-diethoxybenzoate core is found within compounds synthesized for studies in coordination chemistry, where it acts as a bridging ligand for metal centers. researchgate.netresearchgate.net While direct research into the biological activity of this compound is not widely published, the related compound ethyl 3,4-dihydroxybenzoate has been investigated as an inhibitor of prolyl hydroxylase domain enzymes (PHDs) and for its potential to protect cells against hypoxia-induced oxidative damage. nih.gov This line of inquiry suggests a broader academic interest in the effects of 3,4-disubstituted benzoate esters on biological systems, highlighting a potential trajectory for future research involving this compound and its derivatives.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₄ | calpaclab.comvulcanchem.com |

| Molecular Weight | 238.28 g/mol | calpaclab.comvulcanchem.combiosynth.com |

| CAS Number | 75332-44-4 | calpaclab.comcymitquimica.comscbt.com |

| Appearance | Solid, powder | biosynth.com |

| Melting Point | 54 °C | biosynth.com |

| Boiling Point | 331.4 °C | biosynth.com |

| Typical Purity | ≥97% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWIFSJMLYCVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342983 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75332-44-4 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 3,4 Diethoxybenzoate

Controlled Synthesis of Ethyl 3,4-Diethoxybenzoate and its Structural Analogues

The synthesis of this compound can be achieved through two primary and controlled pathways: the O-alkylation of a catechol precursor or the direct esterification of the corresponding carboxylic acid.

One robust method begins with Ethyl 3,4-dihydroxybenzoate, a readily available starting material. This precursor can be converted to this compound via the Williamson ether synthesis. wikipedia.org In this SN2 reaction, the two phenolic hydroxyl groups are deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic dianion. This intermediate then reacts with an ethylating agent, typically ethyl iodide or diethyl sulfate, to yield the desired diethoxy product. The reaction conditions, including the choice of solvent (e.g., DMF, acetone) and temperature, are crucial for achieving high yields and minimizing side reactions. masterorganicchemistry.com

Alternatively, this compound can be prepared through the Fischer-Speier esterification of 3,4-diethoxybenzoic acid. athabascau.caorganic-chemistry.org This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol (B145695), which serves as both the reactant and the solvent. masterorganicchemistry.com A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. cerritos.edupatsnap.com To drive the equilibrium towards the ester product, water, a byproduct of the reaction, can be removed, or an excess of the alcohol can be used. athabascau.camasterorganicchemistry.com

The synthesis of structural analogues, such as Ethyl 3,4-dimethoxybenzoate, follows similar principles. For instance, the dimethoxy analogue is commonly synthesized by the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with ethanol.

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents | Reaction Type | Key Conditions |

|---|

Regioselective Functionalization and Derivatization Strategies

The benzene (B151609) ring of this compound is electron-rich due to the presence of two activating ethoxy groups, making it susceptible to electrophilic aromatic substitution. The directing effects of these substituents primarily guide incoming electrophiles to the positions ortho and para to them.

Halogenation and Subsequent Cross-Coupling Reactions

Regioselective halogenation of the aromatic ring provides a key handle for further functionalization through cross-coupling reactions. The bromination of analogous compounds like 1,2-dimethoxybenzene (B1683551) has been studied, indicating that the reaction with agents such as potassium bromate (B103136) and hydrobromic acid in acetic acid can yield dibrominated products. oc-praktikum.de For 1,4-dialkoxybenzenes, a solventless method using oxone and sodium bromide has been shown to be effective for dibromination. chemspider.com Given the ortho- and para-directing nature of the ethoxy groups and the para-directing, deactivating nature of the ester, electrophilic bromination of this compound is expected to occur at the C5 or C6 positions of the benzene ring.

Once halogenated, these derivatives become valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.org This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl halide with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. nih.gov Studies on sterically hindered couplings, for example between 2-bromo-1,3-dimethoxybenzene (B94514) and a substituted phenylboronic acid, demonstrate the utility of this approach in creating complex biaryl structures. researchgate.net Such reactions would allow for the introduction of various aryl or heteroaryl substituents onto the diethoxybenzoate core.

Table 2: Illustrative Suzuki-Miyaura Coupling of a Halogenated Analogue

| Aryl Halide Analogue | Coupling Partner | Catalyst | Base | Product Type |

|---|---|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methoxy-substituted biphenyl |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methoxy-substituted biphenyl |

Data derived from studies on dimethoxybenzene analogues. rsc.org

Introduction of Nitrogenous and Heterocyclic Moieties

The introduction of nitrogen-containing functional groups can be achieved through nitration of the aromatic ring. The reaction of the closely related 1,2-diethoxybenzene (B166437) with nitric acid can yield 4-nitro-1,2-diethoxybenzene. promisechemical.com Applying this to this compound, nitration would likely occur at the C5 position, directed by the powerful activating effect of the two ethoxy groups.

The resulting nitro compound serves as a versatile intermediate. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or reduction with metals in acid (e.g., Sn/HCl) can convert the nitro group to a primary amine (Ethyl 5-amino-3,4-diethoxybenzoate). This amino derivative is a crucial building block for the synthesis of nitrogen-containing heterocycles. For instance, the amine can be condensed with a carboxylic acid or its derivative in a reaction known as the Phillips-Ladenburg synthesis to form a benzimidazole (B57391) ring system. semanticscholar.org This common method in medicinal chemistry involves the reaction of an o-phenylenediamine (B120857) derivative; if the ester group on the starting material were first hydrolyzed and then reduced to an ortho-amino-benzyl alcohol, subsequent reactions could lead to other heterocyclic systems. The condensation of an o-phenylenediamine with a carboxylic acid is a foundational method for creating 2-substituted benzimidazoles. bohrium.com

This compound as a Precursor in Multi-Step Organic Syntheses

The functional groups present in this compound make it a useful starting point for the synthesis of more complex molecules, including pharmaceutically relevant scaffolds. While direct examples are limited, the use of structurally similar diethoxy compounds highlights this potential. For example, the related compound ethyl 2-cyano-4,4-diethoxybutanoate is a key intermediate in a patented synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This pyrimidine (B1678525) derivative is, in turn, a crucial building block for several active pharmaceutical ingredients, including Janus kinase (JAK) inhibitors like tofacitinib (B832) and ruxolitinib. This demonstrates how a diethoxy-containing ester can serve as a critical component in the assembly of complex heterocyclic drug cores.

Elucidation of Reaction Mechanisms in Diethoxybenzoate Formation and Transformation

The formation and transformation of this compound are governed by well-understood reaction mechanisms in organic chemistry.

The synthesis via Fischer esterification proceeds through a series of equilibrium steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfers allow for the elimination of a water molecule, followed by deprotonation to yield the final ester and regenerate the acid catalyst. athabascau.caorganic-chemistry.org

The Williamson ether synthesis, used for the O-alkylation of the dihydroxy precursor, follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The reaction involves the backside attack of the alkoxide (or in this case, phenoxide) nucleophile on the primary alkyl halide (e.g., ethyl iodide). masterorganicchemistry.com This is a concerted process where the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks.

Transformations such as halogenation and nitration proceed via the electrophilic aromatic substitution (EAS) mechanism. The two electron-donating ethoxy groups strongly activate the ring towards attack by an electrophile (e.g., Br⁺ or NO₂⁺). The electrophile adds to the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity is dictated by the stability of the possible carbocation intermediates.

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated. organic-chemistry.org

Coordination Chemistry and Supramolecular Self Assembly of 3,4 Diethoxybenzoate Ligands

Synthesis and Structural Characterization of Metal Complexes Utilizing 3,4-Diethoxybenzoate

The synthesis of metal complexes incorporating the 3,4-diethoxybenzoate ligand typically involves the reaction of a corresponding metal salt with 3,4-diethoxybenzoic acid or its deprotonated form in a suitable solvent system. researcher.liferesearchgate.net The resulting complexes can exhibit a range of nuclearities and geometries, which are influenced by factors such as the metal ion's coordination preferences, reaction conditions, and the presence of ancillary ligands. nih.govpurdue.edu

Binuclear Copper(II) Paddle-Wheel Complexes

A prominent structural motif achieved with 3,4-diethoxybenzoate ligands is the binuclear paddle-wheel complex, particularly with copper(II) ions. researcher.life A notable example is the complex with the formula [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂], which has been synthesized and structurally characterized. researchgate.netconicet.gov.ar

In this archetypal structure, two copper(II) centers are bridged by four 3,4-diethoxybenzoate ligands in a syn-syn coordination fashion. researchgate.netconicet.gov.arresearchgate.net The carboxylate groups of the four ligands span the two metal centers, forming a cage-like structure. The coordination sphere of each copper(II) ion is completed by an axially coordinated ethanol (B145695) molecule, resulting in a square pyramidal geometry for each metal center. researchgate.netconicet.gov.ar The Cu-Cu distance in these types of structures is a critical parameter influencing their magnetic properties.

Structural Details of a Binuclear Copper(II) 3,4-Diethoxybenzoate Complex

| Parameter | Description | Source |

|---|---|---|

| Chemical Formula | [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂] | researchgate.netconicet.gov.ar |

| Structural Motif | Binuclear Paddle-Wheel | researcher.liferesearchgate.net |

| Ligand Coordination | Four equatorial 3,4-diethoxybenzoate ligands bridging two Cu(II) centers in a syn-syn fashion. | researchgate.netconicet.gov.ar |

| Axial Ligands | Two ethanol molecules, one coordinated to each Cu(II) center. | researchgate.net |

| Copper(II) Coordination Geometry | Square Pyramidal | researchgate.net |

Influence of Ligand Design on Coordination Geometries

The design of the carboxylate ligand, including the nature and position of its substituents, plays a crucial role in determining the final coordination geometry and dimensionality of the resulting metal-organic assembly. rsc.orgnih.govnumberanalytics.com The ethoxy groups at the 3 and 4 positions of the benzoate (B1203000) ring in the 3,4-diethoxybenzoate ligand influence the crystal packing and intermolecular interactions.

When comparing the structures formed with 3,4-diethoxybenzoate to those with other substituted benzoates, distinct differences can be observed. For instance, the use of ligands like 2,4,6-trimethoxybenzoic acid with copper(II) can lead to the formation of a µ-aqua-bridged chain molecule instead of a dinuclear paddle-wheel cluster. researchgate.net This highlights how the steric hindrance and electronic effects of the substituent groups on the phenyl ring can direct the self-assembly process towards different structural outcomes. researchgate.netresearchgate.net Similarly, the choice of metal ion can lead to different structures; for example, lanthanide ions like Europium(III) and Terbium(III) form dinuclear complexes with the formula [Ln(3,4-DEOBA)₃phen]₂ with 3,4-diethoxybenzoate and 1,10-phenanthroline. researchgate.net

Investigations into Magnetic Properties and Exchange Interactions within Diethoxybenzoate-Based Metal Complexes

The binuclear paddle-wheel structure of copper(II) carboxylates is well-known for exhibiting intramolecular magnetic exchange interactions between the two metal centers. researchgate.net In the case of the tetrakis(µ-3,4-diethoxybenzoato)bis(ethanol)dicopper(II) complex, magnetic susceptibility measurements have revealed a significant antiferromagnetic exchange interaction between the two Cu(II) ions. researchgate.netconicet.gov.ar

This interaction is mediated by the bridging carboxylate groups. The strength of this magnetic coupling is quantified by the singlet-triplet energy gap (2J). For the copper(II) 3,4-diethoxybenzoate complex, a 2J value of -288 cm⁻¹ has been reported. researchgate.netconicet.gov.ar This value is consistent with the magneto-structural correlations established for other dicopper(II) paddle-wheel complexes, where a stronger overlap between the magnetic orbitals of the copper ions, facilitated by the bridging ligands, leads to a more significant antiferromagnetic coupling. researchgate.netresearchgate.netdergipark.org.tracs.org Competing ferromagnetic and antiferromagnetic interactions can be observed in other multinuclear complexes depending on the specific bridging modes and angles. rsc.orgrsc.org

Magnetic Properties of a Copper(II) 3,4-Diethoxybenzoate Complex

| Complex | Magnetic Phenomenon | Exchange Coupling Constant (2J) | Source |

|---|---|---|---|

| [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂] | Antiferromagnetic Cu(II)-Cu(II) exchange interaction | -288 cm⁻¹ | researchgate.netconicet.gov.ar |

Thermal Stability and Decomposition Kinetics of Metal-Organic Frameworks and Complexes

The thermal stability of metal-organic complexes is a critical parameter for their potential application in various fields. researchgate.netnih.govresearchgate.net The thermal behavior of the binuclear copper(II) complex with 3,4-diethoxybenzoate ligands has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researcher.liferesearchgate.netconicet.gov.ar

Generally, the decomposition of such complexes occurs in multiple steps. mdpi.com The initial weight loss is often associated with the removal of coordinated solvent molecules, such as the axial ethanol ligands in the paddle-wheel structure. researchgate.netresearchgate.net Subsequent decomposition at higher temperatures involves the breakdown of the organic ligands. researchgate.net For instance, in related lanthanide complexes with 3,4-diethoxybenzoate, the ancillary phenanthroline ligands are lost first, followed by the decomposition of the diethoxybenzoate ligand itself. researchgate.net The nature of the metal and the functional groups on the ligand are known to significantly influence the decomposition temperatures. researchgate.net

Exploration of Hydrogen Bonding and Other Supramolecular Interactions in Crystal Lattices

While strong O-H···O hydrogen bonds are often dominant in structures containing coordinated water or alcohol molecules, weaker interactions such as C-H···O and C-H···π interactions are also crucial in dictating the crystal packing. researchgate.netresearchgate.netresearchgate.net For example, in related structures, weak intermolecular C-H···O hydrogen bonds and C-H···π interactions have been observed to form supramolecular layers. researchgate.netresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings of the ligands in adjacent molecules can contribute to the formation of one-dimensional chains or two-dimensional layered structures. rsc.orgpku.edu.cn These non-covalent interactions are fundamental in crystal engineering, influencing the final topology and properties of the material. nih.gov

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 3,4-diethoxybenzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, ethyl 3,4-dihydroxybenzoate, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic and ethyl protons. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region, while the ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. sorbonne-universite.fr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, some carbon signals may be equivalent. orgchemboulder.com For instance, in ethyl benzoate (B1203000), the benzene (B151609) ring shows only four peaks due to symmetry. orgchemboulder.com In this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the methylene (B1212753) and methyl carbons of the two ethoxy groups, and the methylene and methyl carbons of the ethyl ester group. The chemical shifts of these carbons provide valuable information about their electronic environment. For example, the carbonyl carbon typically resonates at a significantly downfield chemical shift. orgchemboulder.com

| ¹H NMR Data for a Related Compound (Ethyl 3,4-dihydroxybenzoate in DMSO-d6) | |

| Assignment | Shift (ppm) |

| A | 9.80 |

| B | 9.40 |

| C | 7.398 |

| D | 7.344 |

| E | 6.839 |

| F | 4.241 |

| G | 1.292 |

| Data from ChemicalBook | chemicalbook.com |

| ¹³C NMR Data for a Related Compound (Ethyl 3,4-dihydroxybenzoate in DMSO-d6) | ||

| Assignment | ppm | Intensity |

| 1 | 165.71 | 547 |

| 2 | 150.33 | 1000 |

| 3 | 145.07 | 969 |

| 4 | 121.76 | 995 |

| 5 | 121.19 | 719 |

| 6 | 116.50 | 1000 |

| 7 | 115.34 | 938 |

| 8 | 59.90 | 896 |

| 9 | 14.19 | 792 |

| Data from ChemicalBook | chemicalbook.com |

Mass Spectrometry (MS) in Fragment Analysis and Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. sorbonne-universite.fr Electron ionization (EI) is a common method that leads to the fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. For this compound, characteristic fragments would likely arise from the cleavage of the ethyl ester and the diethoxy groups. libretexts.orglibretexts.org For example, the loss of an ethyl radical from the ester would result in a prominent fragment ion. libretexts.org

A study on related copper(II) carboxylate complexes utilized electron impact mass spectrometry (EI-MS) to confirm the presence of metallated species in the gas phase. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Vibrations and Functional Groups

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. libretexts.orglibretexts.org The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.infospectroscopyonline.com Additionally, C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and ethoxy groups will be observed around 2850-3100 cm⁻¹. libretexts.org The absence of a broad O-H band around 3300-2500 cm⁻¹ would confirm the absence of a carboxylic acid or phenol (B47542) group. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For related hydroxybenzoates, resonance Raman studies have been used to investigate inhibitor complexes with enzymes. nih.gov The Raman spectrum of this compound would also exhibit peaks corresponding to the various vibrational modes, particularly the aromatic ring stretching and the C=O and C-O vibrations.

| Characteristic IR Absorption Frequencies for Esters | |

| Vibration | Wavenumber (cm⁻¹) |

| C=O Stretch (Saturated) | 1755 - 1735 |

| C=O Stretch (Aromatic) | 1730 - 1715 |

| C-C-O Stretch (Ester) | ~1200 |

| O-C-C Stretch (Ester) | ~1100 |

| General data for esters | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The presence of the benzene ring in this compound, which is a conjugated system, results in absorption of UV light.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the ester. askfilo.commasterorganicchemistry.com The position and intensity of these absorption bands are influenced by the substituents on the benzene ring. The two ethoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift of the λ_max compared to unsubstituted ethyl benzoate. uobabylon.edu.iq The solvent can also influence the position of the absorption maxima. uobabylon.edu.iq

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful SCXRD analysis would provide an unambiguous determination of its molecular conformation in the solid state. It would reveal the planarity of the benzoate group and the orientation of the ethoxy and ethyl ester substituents. A study on a related binuclear copper(II) complex with 3,4-diethoxybenzoate ligands has been characterized by SCXRD, revealing the coordination of the ligands to the metal centers. researchgate.net This demonstrates the applicability of this technique to compounds containing the 3,4-diethoxybenzoate moiety. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential weak C-H···O hydrogen bonds, would also be elucidated. researchgate.net

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a versatile method for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data. ajchem-a.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally more tractable alternative to solving the many-electron wavefunction. Functionals like B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. scholarsresearchlibrary.comphyschemres.org

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. ethz.ch For Ethyl 3,4-diethoxybenzoate, this involves calculating the forces on each atom and adjusting their positions until a stable conformation, or energy minimum, on the potential energy surface is located. erciyes.edu.tr This process yields important data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds, notably within its two ethoxy groups and the ethyl ester group. Different rotational arrangements (conformers) can have different energies, and the most stable conformer will be the most populated at thermal equilibrium. sapub.org Computational methods can systematically explore the potential energy surface by rotating these bonds to identify various low-energy conformers. ethz.chmdpi.com For instance, studies on related molecules have shown that even small energy differences of less than 2 kcal/mol between conformers can be calculated, indicating which spatial arrangements are preferred. ethz.ch In the solid state, it is not uncommon for flexible groups like the ethoxy substituents to exhibit positional disorder, reflecting the presence of multiple, nearly isoenergetic conformations. nih.gov

Table 1: Predicted Structural Parameters for Benzoate (B1203000) Esters from DFT Calculations (Note: This table presents typical parameter ranges for benzoate esters based on computational studies of related molecules. Specific values for this compound would require a dedicated DFT calculation.)

| Parameter | Typical Value Range | Source |

|---|---|---|

| C=O Bond Length | 1.20 - 1.22 Å | scholarsresearchlibrary.com |

| C-O (Ester) Bond Length | 1.33 - 1.36 Å | scholarsresearchlibrary.com |

| C-C (Aromatic) Bond Length | 1.38 - 1.41 Å | scholarsresearchlibrary.com |

| C-O-C (Ester) Bond Angle | 115 - 118° | scholarsresearchlibrary.com |

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) for organic molecules. scholarsresearchlibrary.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes of vibration and their corresponding frequencies can be determined. uit.nonih.gov These theoretical frequencies are often scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and the approximations inherent in the DFT method, leading to excellent agreement with experimental spectra. physchemres.orgnih.gov

For this compound, DFT would predict characteristic vibrational modes. These include the C=O stretching vibration of the ester group, typically a strong band in the IR spectrum around 1720-1740 cm⁻¹, aromatic C=C stretching modes, and various C-H stretching and bending vibrations. scholarsresearchlibrary.com Analysis of lanthanide complexes incorporating 3,4-diethoxybenzoate ligands has utilized FT-IR spectroscopy to confirm the coordination of the ligand, highlighting the utility of vibrational data in structural characterization. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules. iucr.org An MD simulation calculates the trajectory of atoms and molecules over time by integrating Newton's laws of motion, with forces derived from a "force field" that approximates the potential energy of the system. iucr.orgmdpi.com

For this compound, MD simulations can reveal:

Conformational Dynamics : How the molecule flexes and transitions between different conformations in the gas phase or in solution. nih.gov

Solvent Effects : How the surrounding solvent molecules (e.g., water, ethanol) arrange themselves around the solute and influence its conformation and behavior. The interactions between the solute and solvent, such as hydrogen bonding to the ester and ether oxygens, can be explicitly modeled. nih.gov

Transport Properties : Properties like the diffusion coefficient can be estimated, providing insight into how the molecule moves within a medium.

Simulations of related ethyl ester compounds have been used to study their stability and interactions within complex biological systems over timescales of up to 100 nanoseconds. ajchem-a.comnih.gov Such studies can track fluctuations and deviations in the molecule's structure, providing a detailed picture of its dynamic nature. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. conicet.gov.ar These models are built by calculating a set of numerical values, known as molecular descriptors, from the molecular structure and then using regression techniques to create a mathematical equation that predicts a specific property. mdpi.com

For this compound, QSPR models could be developed to predict a variety of properties, including:

Boiling point

Solubility

Enthalpy of formation mdpi.com

Chromatographic retention times

Studies on benzoate esters have successfully created QSPR models to predict properties like standard enthalpy of formation and acidity/basicity. mdpi.comdntb.gov.ua These models often use a combination of simple descriptors (like molecular weight) and more complex topological or quantum-chemical descriptors. mdpi.com While there are few QSAR studies specifically on hydroxyl benzoic esters, the methodology is well-established for various classes of compounds. scispace.com The primary advantage of QSPR is its ability to rapidly estimate properties for new or untested compounds without the need for expensive and time-consuming experiments. conicet.gov.ar

Analysis of Intermolecular Forces: Hirshfeld Surface and Energy Framework Investigations

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

For a molecule like this compound, Hirshfeld analysis would likely reveal the importance of H···H, O···H, and C···H contacts in stabilizing the crystal structure, as is common for many organic molecules. erciyes.edu.trnih.govnih.gov Studies on a copper(II) complex with 3,4-diethoxybenzoate ligands have demonstrated the utility of this approach in understanding the forces governing crystal assembly. iucr.org

Computational Modeling of Biological Interactions: Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rasayanjournal.co.in This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. longdom.org

The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). rasayanjournal.co.in A more negative binding energy generally indicates a more favorable binding interaction. nih.gov

Docking studies on related ethyl ester compounds have been used to predict their interaction with various protein targets. researchgate.net For example, studies on trimethylstannyl-3,4-diethoxybenzoate have suggested its potential as a moderately effective inhibitor of certain enzymes based on such computational evaluations. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the ester or ether oxygens of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic ring. rasayanjournal.co.in

Table 2: Representative Binding Affinities from Molecular Docking Studies of Related Ester Compounds (Note: These values are illustrative and taken from studies on different ester-containing ligands and protein targets. The actual binding affinity of this compound would depend on the specific protein target.)

| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Hydrazide Derivative | Carbonic Anhydrase IV | -6.5 to -7.8 (calculated Ki) | nih.gov |

| Imidazole Derivative | Anticancer Protein (1X02) | -5.987 | rasayanjournal.co.in |

| Naphthalene Ethyl Ester | SARS-CoV-2 RdRp | -8.5 | nih.gov |

Analytical Applications and Natural Occurrence Within Complex Mixtures

Chromatographic and Spectrometric Methods for Trace Analysis and Quantification

The detection and quantification of Ethyl 3,4-diethoxybenzoate, particularly at trace levels within complex matrices like environmental or biological samples, rely on the high sensitivity and selectivity of modern analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation methods, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Methodologies for analyzing similar benzoate (B1203000) esters often employ reversed-phase HPLC with a mobile phase system, such as acetonitrile (B52724) and water, and UV detection. nih.gov For more complex samples, coupling these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides the necessary selectivity and sensitivity. nih.govaidic.it Mass spectrometry allows for the determination of the analyte based on its mass-to-charge ratio, providing structural information and enabling quantification even in the presence of interfering compounds. aidic.it

In the specific context of lignin (B12514952) analysis, gas chromatography is a well-established method. For instance, the analysis of oxidation products from ethylated and methylated milled wood lignins is effectively carried out using GC. grafiati.comgrafiati.com This procedure allows for the separation and identification of various degradation products, including diethoxybenzoate derivatives.

Table 1: Overview of Analytical Techniques for Benzoate Ester Analysis

| Technique | Typical Stationary/Mobile Phase | Detection Method | Application Notes |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary columns (e.g., C18 Hypersil Gold) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Effective for separating volatile derivatives of lignin degradation products. grafiati.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase columns (e.g., C18) with acetonitrile/water mobile phase | UV Detection, Mass Spectrometry (MS) | Suitable for trace-level detection and quantification of various benzoate esters. nih.gov |

| Mass Spectrometry (MS) | - | Inductively Coupled Plasma (ICP), Electrospray Ionization (ESI) | Used as a detector for GC or HPLC to provide high selectivity and structural information. nih.govaidic.it |

Contribution to the Characterization of Lignosulfonates and Wood Extracts

The identification of this compound derivatives serves as a powerful tool for the detailed characterization of industrial lignin products like lignosulfonates and various wood extracts. Lignosulfonates are by-products of the sulfite (B76179) pulping of wood and are used in a wide range of applications as dispersants and binders. d-nb.inforesearchgate.netsemanticscholar.org Their functionality is determined by their chemical makeup, including their molecular weight and the presence of various functional groups. d-nb.inforesearchgate.net

The analytical degradation pathway involving ethylation and oxidation is crucial for detecting polyflavonoids within lignin preparations. grafiati.com The yield of mthis compound can vary dramatically depending on the wood source, providing insights into the composition of the original wood extract. For example, a study comparing milled wood lignins from different hardwoods found that while beech MWL produced only a small amount (0.4 mol %) of the marker, the MWL from azobe (Lophira alata) heartwood yielded a remarkably high amount at 10.7 mol %. researchgate.net

Table 2: Yield of Mthis compound from Permanganate Oxidation of Ethylated Milled Wood Lignins (MWL)

| Wood Source | Milled Wood Lignin (MWL) Type | Yield of Mthis compound (mol %) | Reference |

|---|---|---|---|

| Beech | Heartwood | 0.4 | researchgate.net |

| Azobe (Lophira alata) | Heartwood | 10.7 | researchgate.net |

This quantitative difference highlights the significant presence of non-lignin polyphenolic structures in azobe wood compared to beech. By using this marker, researchers can better understand the composition of complex wood extracts and industrial products like lignosulfonates, leading to better utilization of these biorefinery resources. The method provides a way to differentiate lignins and assess the extent of associated polyphenols, which can influence the material's properties and potential applications. researchgate.netd-nb.info

Emerging Research Frontiers and Translational Opportunities

Development of Novel Therapeutic Agents Based on the Diethoxybenzoate Pharmacophore

The diethoxybenzoate structure serves as a valuable pharmacophore, or molecular framework, for designing new therapeutic agents. Researchers are leveraging this core to synthesize novel metal-based complexes with potential biomedical applications.

One significant area of research involves the creation of lanthanide complexes incorporating 3,4-diethoxybenzoate (3,4-DEOBA) as a ligand. A series of novel dimeric lanthanide complexes with the general formula [Ln(3,4-DEOBA)3phen]2 (where Ln can be Europium (Eu), Terbium (Tb), or Dysprosium (Dy), and phen is 1,10-phenanthroline) have been synthesized and characterized. jlu.edu.cnresearchgate.net These complexes are of particular interest due to their luminescent properties. jlu.edu.cn The Europium and Terbium complexes, for instance, exhibit the characteristic fluorescence of their respective metal ions, a property that is crucial for applications in biomedical imaging and diagnostics. jlu.edu.cn Further studies on similar complexes, such as Ln(3,4,-DEOBA)(3)DIPY where DIPY is 2,2'-bipyridine, are also being explored. dp.tech

The thermal stability of these compounds has been rigorously studied using techniques like thermogravimetry/differential scanning calorimetry-Fourier transform infrared (TG/DSC-FTIR) technology, which confirms their stability and details their decomposition pathways. jlu.edu.cn Such stability is a critical factor for any compound intended for therapeutic or diagnostic use. Moreover, preliminary studies have indicated that these types of complexes exhibit promising antibacterial activity against various pathogens, including Candida albicans, Staphylococcus aureus, and Escherichia coli, opening another avenue for therapeutic development. jlu.edu.cn

Advanced Materials Science Applications, including Liquid Crystals and Optoelectronic Materials

The unique structural characteristics of Ethyl 3,4-diethoxybenzoate and its derivatives make them valuable building blocks in materials science, particularly for creating metal-organic complexes and liquid crystals.

Research has demonstrated the synthesis of a binuclear paddle-wheel copper(II) complex, specifically tetrakis(μ-3,4-diethoxybenzoato-κ²O:O′)bis[(ethanol-κO)copper(II)]. iucr.orgresearchgate.net In this structure, two copper centers are linked by four 3,4-diethoxybenzoate ligands. iucr.orgresearchgate.net This complex exhibits notable thermal stability and a significant antiferromagnetic exchange interaction between the copper ions, a property of interest for developing new magnetic materials. researchgate.net The successful creation of this paddle-wheel structure using the somewhat bulky diethoxybenzoate ligand challenges previous assumptions about how such complexes form, opening new possibilities for designing metal-organic frameworks (MOFs). iucr.org

In the realm of liquid crystals, which are fundamental to modern display technologies, diethoxybenzoate derivatives are being investigated for their potential to form new mesophases. tandfonline.comtandfonline.com For example, the compound 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2,4-diethoxybenzoate has been synthesized and studied as part of a larger investigation into ferroelectric nematic liquid crystals. tandfonline.comworktribe.com The electronic properties and molecular shape, influenced by moieties like the diethoxybenzoate group, are critical in determining the stability and characteristics of these advanced liquid crystal phases. tandfonline.comresearchgate.net These materials are at the forefront of developing next-generation displays and optoelectronic devices. tandfonline.com

Integration of Experimental and Computational Methodologies for Rational Design

The development of new molecules based on the diethoxybenzoate scaffold is increasingly driven by a powerful synergy between experimental synthesis and computational modeling. This integrated approach allows for a more rational and efficient design process.

Experimental techniques provide the foundational data for this process. The synthesis of novel diethoxybenzoate-containing complexes is followed by rigorous characterization using methods such as single-crystal X-ray diffraction, which reveals the precise three-dimensional arrangement of atoms. iucr.orgresearchgate.net Spectroscopic methods like infrared (IR) spectrometry confirm the coordination of ligands, while thermal analysis (TGA/DSC) establishes the material's stability under heat. jlu.edu.cnresearchgate.net Magnetic studies, often performed with a SQUID magnetometer, provide insight into the electronic interactions within the molecule. researchgate.net

This experimental data is then used to validate and refine computational models. Density Functional Theory (DFT) calculations, for example, are employed to study the electronic properties and geometric parameters of these molecules. researchgate.net Such computational studies can help visualize electrostatic potential surfaces and calculate properties like molecular dipole moments, which are crucial for understanding and predicting the behavior of materials like liquid crystals. researchgate.net In drug design, pharmacophore modeling can be combined with computational tools to screen large databases for molecules that fit a desired biological target, streamlining the discovery process. The integration of these computational approaches with experimental validation represents a modern, effective strategy for designing new functional materials and therapeutic agents based on the diethoxybenzoate framework. researchgate.netiucr.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the identity and purity of Ethyl 3,4-diethoxybenzoate in synthetic products?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and ethoxy substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) bands. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₃H₁₈O₄, m/z 238.28). For purity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 3,4-diethoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Optimization strategies include:

- Using Dean-Stark traps to remove water and shift equilibrium.

- Employing coupling agents (e.g., DCC/DMAP) in anhydrous conditions for milder reactions.

- Monitoring reaction progress via Thin-Layer Chromatography (TLC) to minimize side products. Yields >90% are achievable with reflux in toluene and catalytic p-toluenesulfonic acid .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 4°C. Protect from light and moisture to prevent hydrolysis of ethoxy groups. Stability can be monitored using Differential Scanning Calorimetry (DSC) to detect decomposition temperatures and periodic HPLC analysis for purity checks .

Advanced Research Questions

Q. How do the electronic effects of ethoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution compared to methoxy analogs?

- Methodological Answer : Ethoxy groups are stronger electron donors than methoxy due to increased alkyl chain length, enhancing resonance stabilization of the carbonyl group. This reduces electrophilicity at the ester carbonyl, slowing nucleophilic attack. Comparative kinetic studies (e.g., hydrolysis rates in basic conditions) and Density Functional Theory (DFT) calculations can quantify these effects. For methoxy analogs (e.g., Ethyl 3,4-dimethoxybenzoate), faster reactivity is expected .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound across solvent systems?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (25°C, 37°C). Solvents should span a polarity range (e.g., hexane, ethyl acetate, ethanol, DMSO). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Confounding factors like impurities or polymorphism can be addressed by X-ray crystallography to confirm crystalline forms .

Q. In multi-step syntheses, how can this compound be leveraged as a precursor for complex molecules while ensuring regioselectivity?

- Methodological Answer : The compound’s ethoxy groups act as directing groups in electrophilic aromatic substitution (e.g., nitration, halogenation). For regioselective functionalization:

- Use Lewis acids (e.g., FeCl₃) to direct electrophiles to the para position of the ethoxy groups.

- Deprotect ethoxy groups selectively with BBr₃ in dichloromethane to generate phenolic intermediates for further coupling .

Q. How should researchers address discrepancies in the reported melting point range of this compound?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., ethanol/water mixtures) and characterize using DSC to identify melting endotherms. Cross-validate with literature using standardized methods (e.g., ASTM E794) .

Q. What safety protocols are critical when handling this compound given its GHS classification?

- Methodological Answer : Based on GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.